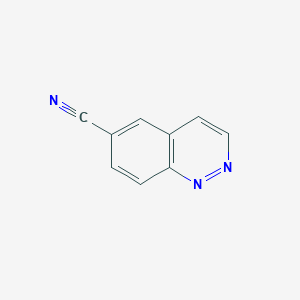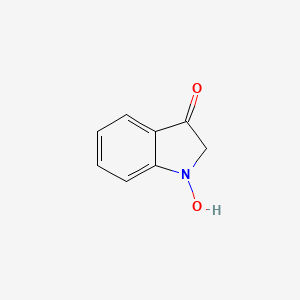
1-Benzyl-4-bromopiperidinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromopiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a bromine atom attached to the fourth carbon of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromopiperidinehydrobromide can be synthesized through a multi-step process. One common method involves the bromination of 1-benzylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-bromopiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding piperidone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding piperidine derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-bromopiperidinehydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of neuropharmacology.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-benzyl-4-bromopiperidinehydrobromide involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .
Comparaison Avec Des Composés Similaires
1-Benzylpiperidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromopiperidine: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
1-Benzyl-4-hydroxypiperidine: Contains a hydroxyl group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness: 1-Benzyl-4-bromopiperidinehydrobromide is unique due to the presence of both the benzyl and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H17Br2N |
|---|---|
Poids moléculaire |
335.08 g/mol |
Nom IUPAC |
1-benzyl-4-bromopiperidine;hydrobromide |
InChI |
InChI=1S/C12H16BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
Clé InChI |
MUWDSNQFZFZRHV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1Br)CC2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)

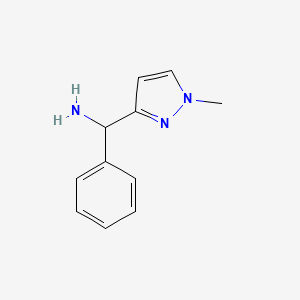

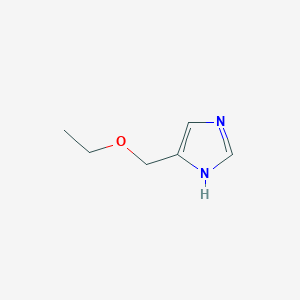
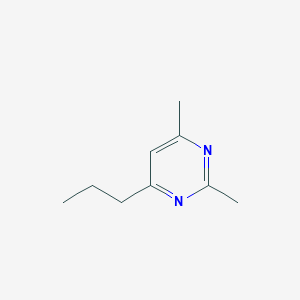
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
